
(S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The specific structure of this compound includes an ethyl group at the 4-position and a methoxyphenyl group at the 3-position, contributing to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-4-ethyl-2-oxazolidinone and 3-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between (S)-4-ethyl-2-oxazolidinone and 3-methoxybenzaldehyde in the presence of a suitable base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), to form corresponding oxazolidinone N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the oxazolidinone ring, potentially opening it to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Oxazolidinone N-oxides.
Reduction: Amines or alcohols derived from ring opening.
Substitution: Alkylated or arylated oxazolidinones.
科学的研究の応用
Chemistry
In synthetic organic chemistry, (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one is used as a chiral auxiliary. It helps in the asymmetric synthesis of various compounds, ensuring the formation of products with high enantiomeric purity.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of oxazolidinones are explored for their therapeutic potential. This compound may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its chiral nature is particularly valuable in the production of enantiomerically pure drugs.
作用機序
The mechanism of action of (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and safety profile compared to linezolid.
Cycloserine: An antibiotic with a different mechanism but similar structural features.
Uniqueness
(S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of the methoxyphenyl group differentiate it from other oxazolidinones, potentially leading to unique applications in various fields.
特性
CAS番号 |
572923-01-4 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
(4S)-4-ethyl-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-3-9-8-16-12(14)13(9)10-5-4-6-11(7-10)15-2/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
InChIキー |
KYHFLXXIPMRXGE-VIFPVBQESA-N |
異性体SMILES |
CC[C@H]1COC(=O)N1C2=CC(=CC=C2)OC |
正規SMILES |
CCC1COC(=O)N1C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
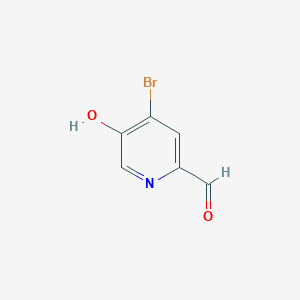
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
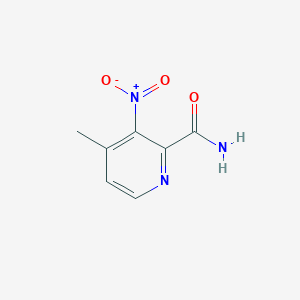
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
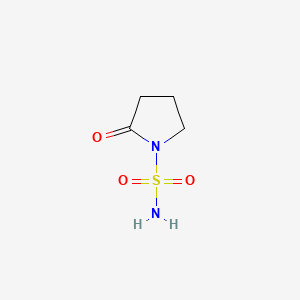
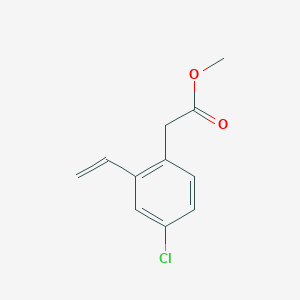
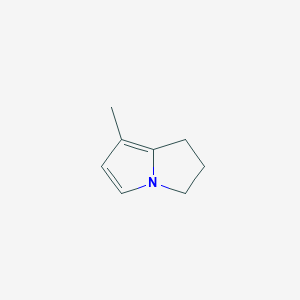
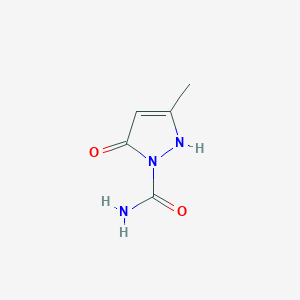
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
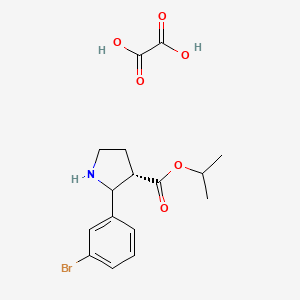

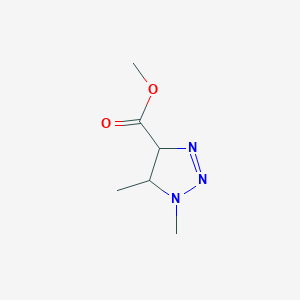
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
